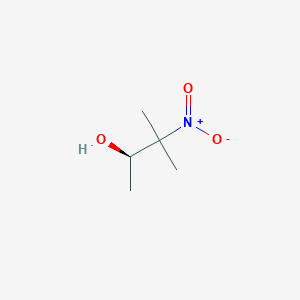
(2R)-3-Methyl-3-nitrobutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-3-Methyl-3-nitrobutan-2-ol: is an organic compound with a chiral center, making it an enantiomer. This compound is characterized by the presence of a nitro group (-NO2) and a hydroxyl group (-OH) attached to a butane backbone. The stereochemistry of the compound is specified by the (2R) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-Methyl-3-nitrobutan-2-ol typically involves the nitration of a suitable precursor, such as 3-methyl-2-butanol. The reaction conditions often include the use of nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (2R)-3-Methyl-3-nitrobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are commonly employed.
Substitution: Nucleophiles such as halides (Cl-, Br-) can be used under basic conditions.
Major Products:
Oxidation: Formation of 3-methyl-3-nitrobutan-2-one.
Reduction: Formation of (2R)-3-methyl-3-aminobutan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: (2R)-3-Methyl-3-nitrobutan-2-ol is used as an intermediate in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and the production of enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and hydroxyl groups. It serves as a model substrate to investigate the specificity and mechanism of various enzymes.
Medicine: Research into the pharmacological properties of this compound and its derivatives may reveal potential therapeutic applications. Its derivatives could be explored for their antimicrobial or anticancer activities.
Industry: In the industrial sector, this compound can be used in the production of fine chemicals, agrochemicals, and pharmaceuticals. Its role as a building block in chemical synthesis makes it a valuable compound in various manufacturing processes.
Mécanisme D'action
The mechanism of action of (2R)-3-Methyl-3-nitrobutan-2-ol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s reactivity and its effects on biological systems.
Molecular Targets and Pathways:
Enzymes: The compound can act as a substrate or inhibitor for enzymes involved in redox reactions.
Receptors: It may interact with cellular receptors, influencing signal transduction pathways.
Metabolic Pathways: The compound can be metabolized by various enzymes, leading to the formation of active or inactive metabolites.
Comparaison Avec Des Composés Similaires
(2S)-3-Methyl-3-nitrobutan-2-ol: The enantiomer of (2R)-3-Methyl-3-nitrobutan-2-ol with opposite stereochemistry.
3-Methyl-3-nitrobutan-2-one: An oxidized derivative lacking the hydroxyl group.
3-Methyl-3-aminobutan-2-ol: A reduced derivative with an amino group instead of a nitro group.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both nitro and hydroxyl functional groups. This combination of features makes it a versatile compound in chemical synthesis and research applications.
Propriétés
Numéro CAS |
154278-27-0 |
|---|---|
Formule moléculaire |
C5H11NO3 |
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
(2R)-3-methyl-3-nitrobutan-2-ol |
InChI |
InChI=1S/C5H11NO3/c1-4(7)5(2,3)6(8)9/h4,7H,1-3H3/t4-/m1/s1 |
Clé InChI |
MVFMATZFWFEEKJ-SCSAIBSYSA-N |
SMILES isomérique |
C[C@H](C(C)(C)[N+](=O)[O-])O |
SMILES canonique |
CC(C(C)(C)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


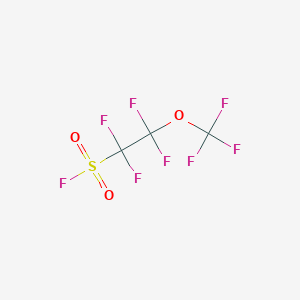
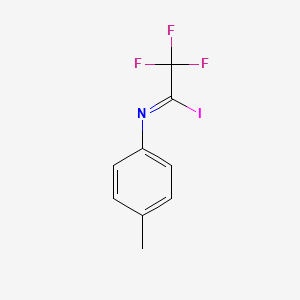
![Methyl [2-(4-methyl-1,3-dioxolan-2-yl)phenoxy]acetate](/img/structure/B14283955.png)
![4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoate](/img/structure/B14283959.png)
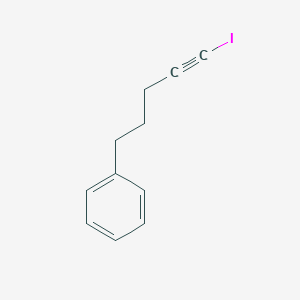

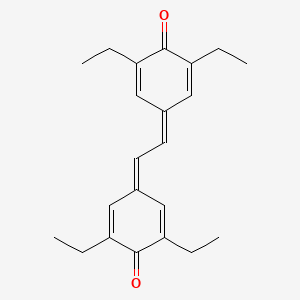
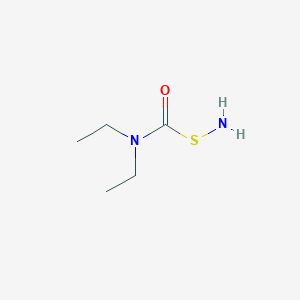
![{[1-(Ethylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14283988.png)
![Benzamide, 2-[(1S)-1-methyl-3-butenyl]-N,N-bis(1-methylethyl)-](/img/structure/B14283996.png)
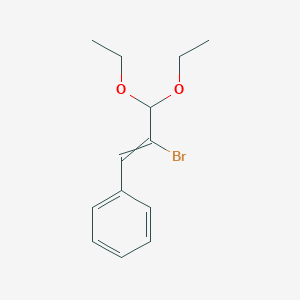
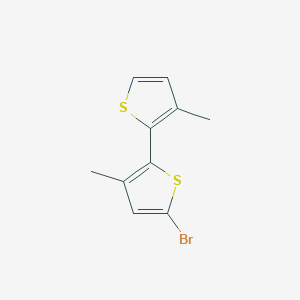

![4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentanenitrile](/img/structure/B14284014.png)
